molecular formula C11H16ClNO B1285029 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride CAS No. 80096-56-6

1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride

Cat. No. B1285029
CAS RN: 80096-56-6
M. Wt: 213.7 g/mol
InChI Key: SEAQLFJBLCNUFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalene derivatives involves multiple steps, including acylation, reduction, and cyclization. For instance, the synthesis of 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride, an intermediate for monoamine oxidase inhibitors, is achieved through a sequence of reactions starting from benzene, using methods such as Friedel-Crafts acylation, Wolf-Kishner-Huang Minglong reduction, and Haworth cyclization, with an overall yield of 43.6% . Similarly, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol starts from naphthalene-2,3-diol and involves methylation, acylation, and a Birch reduction among other steps, with an overall yield of 44% .

Molecular Structure Analysis

The molecular structure of related compounds shows that they can exhibit complex conformations and tautomerism. For example, 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone is not planar and has a dihedral angle of 20.1° between the naphthaldehyde and 4-chloroaniline planes. An intramolecular hydrogen bond is present, which is supported by IR, NMR, UV measurements, and AM1 semiempirical quantum mechanical calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthalene derivatives are diverse and include nucleophilic substitution, catalytic reduction, and haloform reactions. For instance, the synthesis of a novel trifluoromethyl-substituted bis(ether amine) monomer involves a nucleophilic substitution reaction followed by catalytic reduction . These reactions are crucial for introducing functional groups and constructing the naphthalene core.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The fluorinated polyimides derived from naphthalene-based diamines exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, with decomposition temperatures above 530°C and glass transition temperatures ranging from 241-298°C. They also form transparent, flexible, and strong films . These properties are significant for applications in electronics and materials science.

Safety and Hazards

This compound is classified as a combustible solid . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-8-11(13)7-3-5-9-4-1-2-6-10(9)11;/h1-2,4,6,13H,3,5,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQLFJBLCNUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588761
Record name 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80096-56-6
Record name 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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